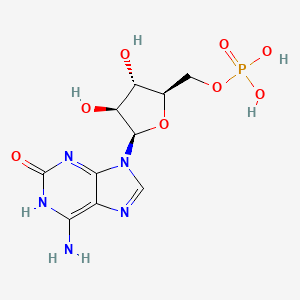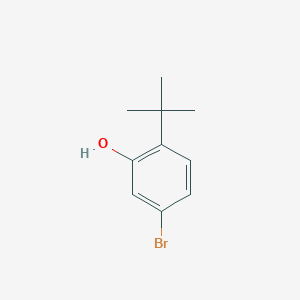
5-Bromo-2-tert-butylphenol
概要
説明
5-Bromo-2-tert-butylphenol: is an organic compound with the molecular formula C10H13BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 5th position and a tert-butyl group at the 2nd position on the phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-tert-butylphenol typically involves the bromination of 2-tert-butylphenol. One common method is the electrophilic bromination using bromine (Br2) in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures (0°C) to control the reactivity and selectivity of the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar bromination techniques. The process involves the careful addition of bromine to a solution of 2-tert-butylphenol in a suitable solvent, followed by purification steps such as recrystallization to obtain the pure product .
化学反応の分析
Types of Reactions: 5-Bromo-2-tert-butylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like zinc dust in acidic conditions.
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 2-tert-butylphenol.
科学的研究の応用
Chemistry: 5-Bromo-2-tert-butylphenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study the effects of brominated phenols on biological systems. It can be used as a model compound to investigate the interactions of brominated phenols with enzymes and other biomolecules .
Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of medicinal compounds. Its derivatives may possess antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It can also be used as a stabilizer or additive in various industrial processes .
作用機序
The mechanism of action of 5-Bromo-2-tert-butylphenol involves its interaction with specific molecular targets. The bromine atom and the phenolic group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions with other molecules. These interactions can affect the activity of enzymes, receptors, or other proteins, leading to various biological effects .
類似化合物との比較
- 2-Bromo-4-tert-butylphenol
- 4-Bromo-2,6-di-tert-butylphenol
- 2,6-Di-tert-butylphenol
Comparison: 5-Bromo-2-tert-butylphenol is unique due to the specific positioning of the bromine and tert-butyl groups on the phenol ring This positioning influences its chemical reactivity and physical propertiesSimilarly, 4-Bromo-2,6-di-tert-butylphenol has additional tert-butyl groups, which can further alter its properties and uses .
特性
IUPAC Name |
5-bromo-2-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVASYFONLONAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438236 | |
| Record name | 5-BROMO-2-TERT-BUTYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30715-50-5 | |
| Record name | 5-BROMO-2-TERT-BUTYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
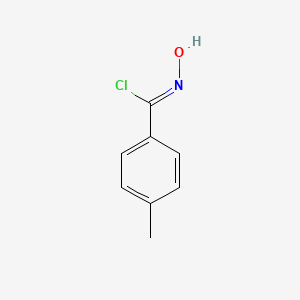

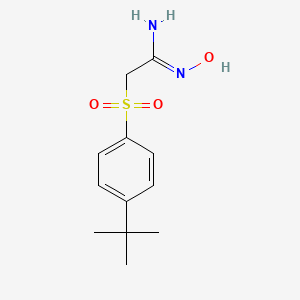
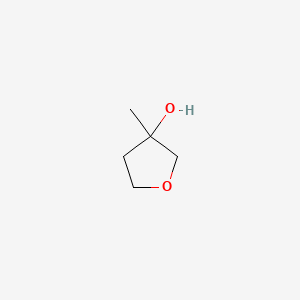
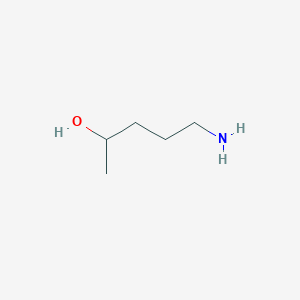
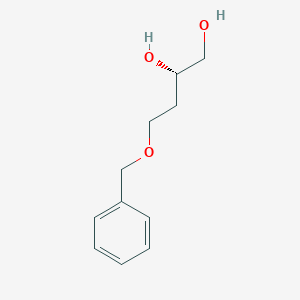
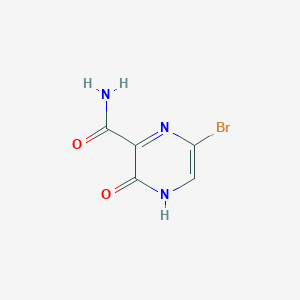
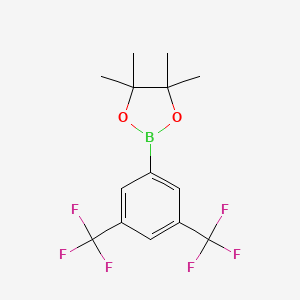

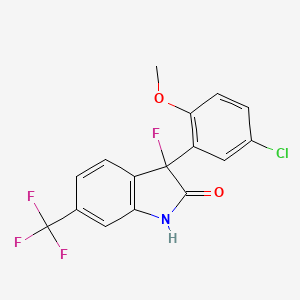
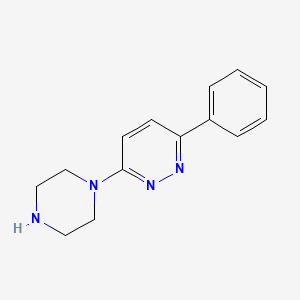

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)
